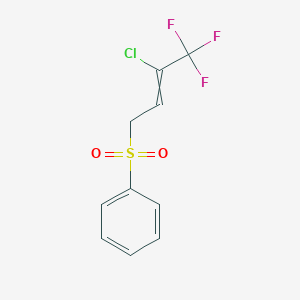
(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene is a useful research compound. Its molecular formula is C10H8ClF3O2S and its molecular weight is 284.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene, with the CAS number 191591-43-2, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antibacterial properties and other relevant pharmacological effects.
The molecular formula of this compound is C10H8ClF3O2S, with a molecular weight of approximately 284.68 g/mol. The compound features a sulfonyl group attached to a benzene ring and a trifluorobutene moiety, which contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClF3O2S |
| Molecular Weight | 284.68 g/mol |
| CAS Number | 191591-43-2 |
| IUPAC Name | (3-Chloro-4,4,4-trifluorobut-2-enyl)sulfonylbenzene |
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various synthesized compounds related to this compound. For instance, a study assessed the activity of several derivatives against Gram-positive and Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Streptococcus mutans .
Table 1: Antibacterial Activity of Synthesized Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound IVa | E. coli | No activity |
| Compound IVb | Klebsiella pneumoniae | No activity |
| Compound IVc | Staphylococcus aureus | No activity |
| Compound IVd | Streptococcus mutans | 15 |
The study concluded that while some derivatives showed no activity against certain pathogens, others demonstrated promising antibacterial effects, indicating potential for further development .
The mechanism by which this compound exerts its biological effects is not fully understood. However, the presence of the sulfonyl group may enhance the compound's ability to interact with bacterial cell membranes or enzymes critical for bacterial survival. This interaction could disrupt normal cellular functions leading to bacterial death.
Case Studies
A detailed examination of case studies involving this compound reveals its potential applications in medicinal chemistry:
- Study on Antimicrobial Efficacy : A research team synthesized various sulfonamide derivatives based on this compound and tested their efficacy against multiple bacterial strains. The findings suggested that modifications to the trifluorobutene moiety could enhance antibacterial properties .
- Pharmacological Evaluation : Another study focused on evaluating the cytotoxic effects of sulfonyl derivatives in cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Propriétés
IUPAC Name |
(3-chloro-4,4,4-trifluorobut-2-enyl)sulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2S/c11-9(10(12,13)14)6-7-17(15,16)8-4-2-1-3-5-8/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKMJPPHVMUMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC=C(C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404788 |
Source


|
| Record name | (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191591-43-2 |
Source


|
| Record name | (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














